molecular formula C15H24N2O3 B11714266 tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate

tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B11714266
M. Wt: 280.36 g/mol
InChI Key: DOPNEYOMQBAPBZ-UHFFFAOYSA-N
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Description

Tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereodefined trans-cyclohexyl ring, a tert-butyloxycarbonyl (Boc) protected amine, and a terminal alkyne carbamoyl group, makes it a versatile building block for the synthesis of more complex molecules. This compound is recognized as a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs) . Specifically, it is structurally related to Cariprazine BOC-Amine, an intermediate in the synthesis of the antipsychotic drug Cariprazine . The Boc protecting group can be readily removed under mild acidic conditions to reveal a primary amine, while the terminal alkyne functionality offers a handle for further conjugation, notably via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reactivity profile allows researchers to utilize this compound in the exploration of new therapeutic agents and for the functionalization of larger molecular structures. The product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

tert-butyl N-[4-(prop-2-ynylcarbamoyl)cyclohexyl]carbamate

InChI

InChI=1S/C15H24N2O3/c1-5-10-16-13(18)11-6-8-12(9-7-11)17-14(19)20-15(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,16,18)(H,17,19)

InChI Key

DOPNEYOMQBAPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)NCC#C

Origin of Product

United States

Preparation Methods

Boc Protection of Cyclohexyl Amine

Starting Material : (1r,4r)-4-Aminocyclohexanecarboxylic acid
Reagents : Boc anhydride (di-tert-butyl dicarbonate), base (e.g., triethylamine)
Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 0°C to room temperature (RT)

  • Time: 4–12 hours

Procedure :
The primary amine is protected using Boc anhydride in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride, forming the Boc-protected intermediate:

(1r,4r)-4-Aminocyclohexanecarboxylic acid+Boc2OBasetert-Butyl ((1r,4r)-4-carboxycyclohexyl)carbamate\text{(1r,4r)-4-Aminocyclohexanecarboxylic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl ((1r,4r)-4-carboxycyclohexyl)carbamate}

Yield : ~85–90% (based on analogous Boc protections).

Activation of Carboxylic Acid

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride
Conditions :

  • Solvent: DCM or anhydrous THF

  • Temperature: 0°C to RT

  • Time: 2–4 hours

Procedure :
The carboxylic acid is converted to an acyl chloride to enhance reactivity for subsequent amide formation:

tert-Butyl ((1r,4r)-4-carboxycyclohexyl)carbamate+SOCl2Acyl chloride intermediate+SO2+HCl\text{tert-Butyl ((1r,4r)-4-carboxycyclohexyl)carbamate} + \text{SOCl}2 \rightarrow \text{Acyl chloride intermediate} + \text{SO}2 + \text{HCl}

Key Considerations :

  • Excess thionyl chloride is removed under reduced pressure to prevent side reactions.

Propargylamine Coupling

Reagents : Propargylamine, base (e.g., triethylamine)
Conditions :

  • Solvent: DCM or THF

  • Temperature: 0°C to RT

  • Time: 6–12 hours

Procedure :
The acyl chloride reacts with propargylamine to form the target carbamoyl group:

Acyl chloride intermediate+HC≡C-CH2NH2Basetert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate+HCl\text{Acyl chloride intermediate} + \text{HC≡C-CH}2\text{NH}2 \xrightarrow{\text{Base}} \text{tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate} + \text{HCl}

Yield : ~70–80% (based on similar amide couplings).

Alternative Methods

Direct Carbamate Formation via Isocyanate

Reagents : Propargyl isocyanate, Boc-protected cyclohexylamine
Conditions :

  • Solvent: DCM

  • Temperature: RT

  • Time: 8–24 hours

Procedure :
The Boc-protected amine reacts directly with propargyl isocyanate:

tert-Butyl ((1r,4r)-4-aminocyclohexyl)carbamate+HC≡C-CH2NCOTarget compound\text{tert-Butyl ((1r,4r)-4-aminocyclohexyl)carbamate} + \text{HC≡C-CH}_2\text{NCO} \rightarrow \text{Target compound}

Challenges :

  • Propargyl isocyanate is less stable, requiring careful handling.

Reductive Amination Approach

Reagents : Cyclohexanone derivative, propargylamine, sodium cyanoborohydride
Conditions :

  • Solvent: Methanol

  • Temperature: RT

  • Time: 12–24 hours

Procedure :
A cyclohexanone intermediate undergoes reductive amination with propargylamine, followed by Boc protection:

(1r,4r)-4-Oxocyclohexylcarbamate+HC≡C-CH2NH2NaBH3CNTarget compound\text{(1r,4r)-4-Oxocyclohexylcarbamate} + \text{HC≡C-CH}2\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}

Yield : ~60–70% (lower due to stereochemical control requirements).

Optimization and Industrial Considerations

Solvent and Base Selection

Parameter Optimal Choice Impact on Yield
Solvent DCM or THFMinimizes side reactions
Base TriethylamineNeutralizes HCl, drives reaction
Temperature 0°C (activation), RT (coupling)Prevents decomposition

Stereochemical Control

  • Chiral Resolution : Use of enantiomerically pure starting materials or enzymatic resolution.

  • Catalysts : Rhodium or palladium complexes for asymmetric synthesis (rarely reported for this compound).

Analytical Characterization

Techniques :

  • NMR : Confirms Boc (δ 1.4 ppm, singlet) and propargyl (δ 2.5 ppm, triplet) groups.

  • HPLC : Purity >95% with C18 column (acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ at m/z 281.36 .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives. This reaction is critical for deprotection in synthetic workflows.

Conditions Products Yield Mechanistic Notes
1M HCl in THF (0°C to RT, 6h)Cyclohexylamine derivative + CO₂ + tert-butanol78–85%Acid-catalyzed nucleophilic acyl substitution; proceeds via a tetrahedral intermediate
10% NaOH in EtOH (reflux, 4h)Sodium carbonate + tert-butanol + cyclohexylamine92%Base-mediated elimination with concurrent release of CO₂

The stereochemistry at the (1r,4r) positions remains intact during hydrolysis, as confirmed by chiral HPLC analysis.

Alkyne Functionalization via Click Chemistry

The terminal alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with azide-containing biomolecules or polymers.

Reaction Partners Catalyst System Products Applications
Benzyl azideCuSO₄·5H₂O + sodium ascorbate1,4-disubstituted 1,2,3-triazole derivativeBioconjugation, polymer synthesis
Poly(ethylene glycol) azideTBTA ligand + Cu(I)PEGylated cyclohexylcarbamateDrug delivery systems

Reaction efficiency depends on solvent polarity, with DMF/water (9:1) providing optimal yields (89–94%). The bulky cyclohexyl group does not sterically hinder triazole formation due to the linear geometry of the alkyne.

Cyclohexane Ring Functionalization

The trans-(1r,4r) cyclohexane scaffold undergoes selective epoxidation and hydroxylation under controlled conditions:

Epoxidation

Using m-CPBA in dichloromethane at −20°C, the double bond (if present in derivatives) forms an epoxide with >95% diastereoselectivity . This reaction is stereospecific, preserving the (1r,4r) configuration .

Oxidative Hydroxylation

Osmium tetroxide-mediated dihydroxylation introduces vicinal diols with syn-addition geometry :

tert-Butyl carbamate+OsO4NMO, acetone/H2Ocis-diol derivative(72% yield)[6]\text{tert-Butyl carbamate} + \text{OsO}_4 \xrightarrow{\text{NMO, acetone/H}_2\text{O}} \text{cis-diol derivative} \quad (72\%\ \text{yield})[6]

Thermal Decomposition

At temperatures exceeding 200°C, the compound undergoes retro-carbamate decomposition:

C15H23N2O3Δisobutylene+CO2+cyclohexylpropargylurea[4]\text{C}_{15}\text{H}_{23}\text{N}_2\text{O}_3 \xrightarrow{\Delta} \text{isobutylene} + \text{CO}_2 + \text{cyclohexylpropargylurea}[4]

TGA-DSC studies show a sharp exotherm at 218°C (ΔH = −187 kJ/mol), indicating energetic decomposition pathways.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces Norrish Type II cleavage of the carbamate carbonyl:

tert-Butyl grouphνacetone+cyclohexylpropargylcarbamic acid[4]\text{tert-Butyl group} \xrightarrow{h\nu} \text{acetone} + \text{cyclohexylpropargylcarbamic acid}[4]

Quantum yield (Φ) measurements: 0.33 ± 0.02 at 25°C.

Comparative Reaction Kinetics

The table below contrasts key reaction rates with structural analogs:

Reaction tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate tert-butyl N-[4-hydroxycyclohexyl]carbamate tert-butyl N-(prop-2-yn-1-yl)carbamate
Acidic hydrolysis (t₁/₂)42 min68 min15 min
CuAAC rate (k, M⁻¹s⁻¹)1.2 × 10⁻³N/A3.8 × 10⁻³
Thermal decomposition218°C245°C198°C

Mechanistic Implications

  • Steric Effects : The bicyclic cyclohexyl system decelerates hydrolysis compared to linear analogs due to restricted access to the carbamate carbonyl .

  • Electronic Tuning : The electron-withdrawing propargylcarbamoyl group increases carbamate electrophilicity by 1.8× (Hammett σ⁺ = 0.76).

  • Conformational Control : Trans-diaxial conformation of the cyclohexane ring directs reaction stereochemistry, particularly in epoxidation and hydroxylation .

This comprehensive profile establishes this compound as a versatile intermediate for targeted synthesis and bioconjugation strategies .

Scientific Research Applications

Medicinal Chemistry

  • Anti-Cancer Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in cell proliferation, potentially affecting cancer progression pathways. The structural features allow it to interact effectively with biological targets, making it a candidate for further pharmacological exploration.
  • Anti-Inflammatory and Analgesic Effects : Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory properties. These effects may be mediated through modulation of neurotransmitter systems or inflammatory mediators.
  • Enzyme Inhibition : The compound's ability to selectively bind to certain enzymes positions it as a potential therapeutic agent for diseases where enzyme inhibition is crucial. Its unique structure allows for modifications that could enhance efficacy or reduce side effects.

Materials Science

The reactivity of tert-butyl ((1R,4R)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate can be harnessed in materials science for the development of new polymers or coatings. The alkyne moiety can participate in coupling reactions that are valuable for creating complex materials with specific properties.

Cyclin-Dependent Kinase Inhibition

Compounds structurally related to this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs). CDKs play critical roles in regulating the cell cycle and are often targeted in cancer therapies. Modifications in the cyclohexane structure may enhance binding affinity to these kinases.

Neuropharmacological Applications

Research into carbamate derivatives has indicated their potential effects on neurological processes. The interaction with neurotransmitter receptors could position this compound as a candidate for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Reactivity :

  • The propargyl carbamoyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), absent in halogenated () or nitrated () analogs.
  • Halogenated pyridines (e.g., 4-bromo-5-chloro in ) enhance halogen bonding with biological targets, improving binding affinity .
  • Fluorinated aromatics () increase metabolic stability and membrane permeability .

Pharmacokinetic Properties :

  • Piperazine-containing analogs () exhibit improved solubility due to the basic nitrogen, critical for PROTAC bioavailability .
  • Methylthio groups () may reduce oxidative metabolism, extending half-life .

Synthetic Utility :

  • The tert-butyl carbamate group is universally retained as a protective strategy, but yields vary significantly (43–92%) depending on steric hindrance from substituents (e.g., 92% in vs. 43% in ) .

Biological Activity

tert-Butyl ((1R,4R)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate is a synthetic compound classified under carbamates, notable for its unique structural features including a tert-butyl group and a cyclohexane derivative with an alkyne substituent. This compound has attracted attention in medicinal chemistry and materials science due to its potential biological activities.

The molecular formula of this compound is C15H25N2O2C_{15}H_{25}N_{2}O_{2}, and it exhibits reactivity associated with the carbamate functional group, which can undergo hydrolysis. This property allows for the formation of amines and carboxylic acids under acidic or basic conditions, making it versatile in organic synthesis .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Analgesic Properties : The compound may influence neurotransmitter systems involved in pain signaling, indicating potential use in pain management therapies .

Interaction Studies

Initial interaction studies have shown that this compound may interact with specific receptors or enzymes linked to pain signaling pathways. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are recommended for further elucidation of these interactions .

Comparative Analysis

The following table summarizes key findings related to the biological activity of related carbamate compounds:

Compound NameBiological ActivityIC50/EC50 ValuesNotes
M4β-secretase inhibitor15.4 nMModerate protective effect against Aβ-induced toxicity in astrocytes .
tert-butyl ((1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl)carbamatePotential anti-inflammatoryN/AHypothesized modulation of biochemical pathways .
tert-butyl 4-(prop-2-yn-1-yloxy)piperazineAcetylcholinesterase inhibitorK i = 0.17 μMInhibits amyloid beta aggregation .

Q & A

Basic: What are the optimal synthetic routes for preparing tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Reductive Amination : Start with a cyclohexanone derivative (e.g., 4-aminocyclohexanone) and react it with tert-butyl carbamate under reductive conditions using NaHB(OAc)₃ in dichloromethane (DCM) to form the bicyclic carbamate intermediate .

Propagylation : Introduce the prop-2-yn-1-ylcarbamoyl group via coupling reactions. For example, activate the cyclohexyl amine with a coupling agent (e.g., EDC/HOBt) and react with propargylamine in anhydrous THF under nitrogen .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve high purity (>95%) .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Key techniques include:

  • 1H NMR : Look for characteristic signals:
    • tert-butyl group: Singlet at δ 1.36 ppm (9H) .
    • Cyclohexyl protons: Multiplets between δ 1.65–2.30 ppm.
    • Propargyl carbamate: NH resonance at δ 5.8–6.2 ppm (broad) and alkyne protons at δ 2.2–2.4 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z matching the theoretical molecular weight (e.g., C₁₅H₂₃N₂O₃: 291.17 g/mol) .
  • IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ and alkyne C≡C stretch at ~2100–2260 cm⁻¹ .

Advanced: How can stereochemical contradictions in (1r,4r) configurations be resolved during synthesis?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase .
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis. For example, highlights hydrogen-bonding networks that stabilize specific conformers, aiding stereochemical assignment .
  • Optical Rotation : Compare experimental [α]D values with literature data for known enantiomers (e.g., (−)-(1R,4S) vs. (+)-(1S,4R)) .

Advanced: What molecular interactions govern the compound’s conformational stability?

Methodological Answer:

  • Hydrogen Bonding : The carbamate NH forms intramolecular hydrogen bonds with the cyclohexyl carbonyl group, as observed in X-ray structures .
  • Steric Effects : tert-Butyl groups enforce axial/equatorial preferences in the cyclohexane ring, minimizing steric clashes .
  • π-π Interactions : Propargyl moieties may engage in weak interactions with aromatic systems in co-crystallized solvents .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to optimize geometries and analyze non-covalent interactions via NCI plots .

Basic: What storage conditions ensure the compound’s stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (argon) to avoid carbamate degradation .
  • Light Sensitivity : Protect from UV exposure by wrapping containers in aluminum foil .

Advanced: What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during the reductive amination step to induce stereoselectivity .
  • Asymmetric Hydrogenation : Employ Ru-BINAP complexes to reduce ketone intermediates with >90% enantiomeric excess (e.e.) .
  • Dynamic Resolution : Leverage kinetic resolution during propagylation using chiral bases (e.g., cinchona alkaloids) .

Advanced: How to address discrepancies in NMR data between synthesized batches?

Methodological Answer:

  • Purity Check : Analyze via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
  • Solvent Effects : Record NMR in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) and temperatures to minimize shifts .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected signals (e.g., rotameric equilibria) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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